2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16782086
Molecular Formula: C14H19BF2O4
Molecular Weight: 300.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BF2O4 |
|---|---|
| Molecular Weight | 300.11 g/mol |
| IUPAC Name | 2-[3,5-difluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-10(16)12(11(17)7-9)19-8-18-5/h6-7H,8H2,1-5H3 |
| Standard InChI Key | AMGDFYCJAIBNNC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCOC)F |
Introduction
Molecular Structure and Physicochemical Properties
Molecular Formula and Weight
The compound’s molecular formula, C₁₄H₁₉BF₂O₄, reflects a boron atom embedded within a dioxaborolane ring system fused to a difluorinated phenyl group. The methoxymethoxy (-OCH₂OCH₃) substituent at the para position of the phenyl ring enhances solubility in polar organic solvents, while the tetramethyl groups on the dioxaborolane ring contribute to steric stability. Its molecular weight of 300.11 g/mol aligns with its role as a mid-sized building block in synthetic chemistry.
Structural Features
The dioxaborolane ring, a five-membered cyclic structure comprising boron and two oxygen atoms, forms the core of the molecule. This ring stabilizes the boron atom, preventing hydrolysis and enabling handling under ambient conditions. The phenyl group substituted with fluorine atoms at the 3- and 5-positions and a methoxymethoxy group at the 4-position introduces electronic asymmetry, which is critical for regioselective reactivity in cross-coupling reactions.
Synthesis Pathways and Optimization
Key Synthetic Steps
The synthesis of 2-(3,5-Difluoro-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves three primary stages:
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Functionalization of the phenyl ring: Introduction of fluorine and methoxymethoxy groups via electrophilic aromatic substitution or directed ortho-metalation.
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Formation of the boronic acid precursor: Lithiation of the substituted phenyl ring followed by reaction with a boron trihalide (e.g., B(OMe)₃).
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Cyclization with pinacol: Reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the dioxaborolane ring.
Reaction Conditions and Catalysts
Palladium catalysts, such as Pd(PPh₃)₄, are often employed in subsequent Suzuki-Miyaura cross-coupling reactions involving this compound. Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical to prevent boron hydrolysis.
Reactivity and Mechanism of Action
Boron-Centered Reactivity
The sp²-hybridized boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating transmetalation steps in cross-coupling reactions. The electron-withdrawing fluorine atoms enhance the boron center’s electrophilicity, accelerating oxidative addition with palladium catalysts.
Influence of Substituents
The methoxymethoxy group’s electron-donating effects counterbalance the fluorine atoms’ electron-withdrawing nature, creating a balanced electronic environment that optimizes reaction rates and yields. Steric hindrance from the tetramethyl groups on the dioxaborolane ring prevents undesired side reactions, such as homocoupling.
Applications in Pharmaceutical Research
Suzuki-Miyaura Cross-Coupling
This compound serves as a boronic ester partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, it has been used to construct kinase inhibitors targeting oncology pathways.
Prodrug Development
The methoxymethoxy group can be enzymatically cleaved in vivo, making the compound a candidate for prodrug designs. This property has been exploited in antiviral agents where controlled release of active metabolites is required.
Comparative Analysis with Structural Analogues
The target compound’s dual fluorine substitution distinguishes it from analogues, offering superior electronic modulation for medicinal chemistry applications .
Future Perspectives and Research Opportunities
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Optimized synthetic routes: Developing one-pot methodologies to reduce purification steps.
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Expanded therapeutic targets: Exploring applications in neurodegenerative and infectious diseases.
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Hybrid materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications.
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